molecular formula C16H12O2 B8389909 1-(10-Hydroxy-9-phenanthryl)ethanone

1-(10-Hydroxy-9-phenanthryl)ethanone

Cat. No.: B8389909
M. Wt: 236.26 g/mol
InChI Key: ZKCHVINHDAVKLD-UHFFFAOYSA-N
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Description

1-(10-Hydroxy-9-phenanthryl)ethanone is a polycyclic aromatic ketone featuring a phenanthrene backbone substituted with a hydroxy group at position 10 and an acetyl group at position 8. The phenanthrene core provides extended conjugation, influencing electronic properties and reactivity.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(10-hydroxyphenanthren-9-yl)ethanone

InChI

InChI=1S/C16H12O2/c1-10(17)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)16(15)18/h2-9,18H,1H3

InChI Key

ZKCHVINHDAVKLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
1-(10-Hydroxy-9-phenanthryl)ethanone* C₁₆H₁₂O₂ 244.27* -OH (C10), -COCH₃ (C9) Not Reported High polarity due to -OH group
9-Acetylphenanthrene C₁₆H₁₂O 220.27 -COCH₃ (C9) 73–74 Density: 1.164 g/cm³
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 -Cl, -OH, -CH₂OH 97–98 Synthesized via hydrolysis
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 -Cl, -OH, -OCH₃ 107–110 Characterized by NMR/MS

*Inferred properties based on structural similarities.

Key Observations :

  • Phenanthrene vs. Phenyl Backbones : The phenanthrene-based compounds (e.g., 9-Acetylphenanthrene) exhibit higher molecular weights and extended π-conjugation compared to simpler phenyl derivatives, which may influence UV-Vis absorption and thermal stability .
  • Substituent Effects: The hydroxy group in this compound likely increases its polarity and boiling point relative to 9-Acetylphenanthrene. Similar trends are seen in phenyl derivatives, where hydroxylation elevates melting points (e.g., 97–110°C for hydroxy-substituted phenyl ethanones vs. 73–74°C for 9-Acetylphenanthrene) .

Challenges and Contradictions

  • Data Gaps: Direct experimental data on this compound is absent; comparisons rely on structural extrapolation.
  • Substituent Position Sensitivity: highlights that even minor positional changes (e.g., -OCH₃ at C3 vs. C5 in phenyl derivatives) significantly alter physical properties, underscoring the need for precise synthetic control .

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